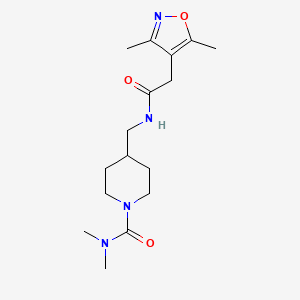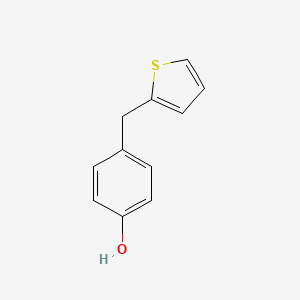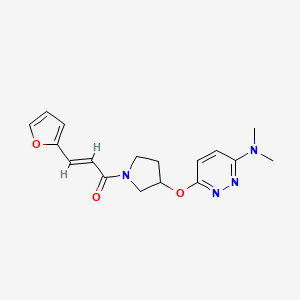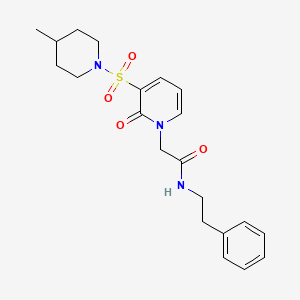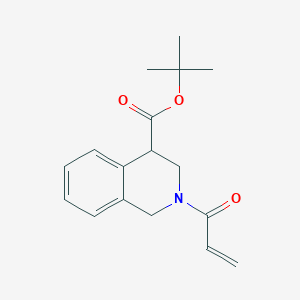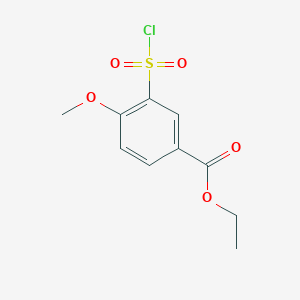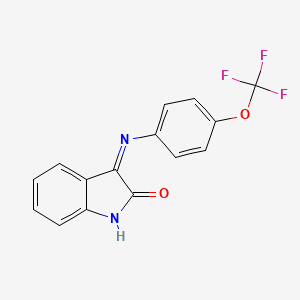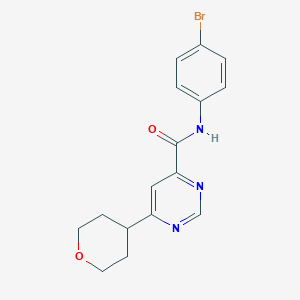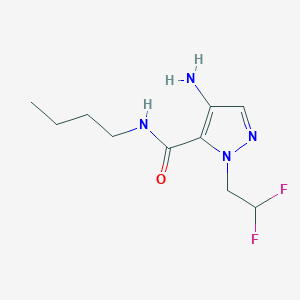
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide, also known as ABE-1, is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms. In
科学的研究の応用
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of scientific research applications, including its use as a tool for studying cellular signaling pathways and disease mechanisms. 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been used to investigate the role of protein kinases in cancer progression, as well as to study the effects of oxidative stress on cellular function. Additionally, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have potential therapeutic applications, including its use as a treatment for neurodegenerative diseases and diabetes.
作用機序
The mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves its ability to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting the activity of these enzymes, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide can disrupt cellular processes and induce changes in cellular function. Additionally, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in the brain (a hallmark of Alzheimer's disease), and improve insulin sensitivity in diabetic mice. Additionally, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for protein kinases, which allows researchers to selectively target specific signaling pathways. Additionally, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have low toxicity and minimal side effects, making it a safe and reliable compound for research purposes. However, one limitation of using 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
将来の方向性
There are many potential future directions for the use of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide in scientific research. One area of interest is the development of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide may have potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are characterized by abnormal protein aggregation in the brain. Further research is needed to fully explore the potential of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide in these and other areas.
合成法
The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,2-difluoroethylamine with butylisocyanate to form the corresponding urea intermediate. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to produce the final product, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide. The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it a cost-effective and reliable compound for research purposes.
特性
IUPAC Name |
4-amino-N-butyl-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)9-7(13)5-15-16(9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOUZBULDLNQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2973147.png)


